H-Aad(otbu)-OH
CAS No.: 201354-26-9
VCID: VC21536942
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Aad(otbu)-OH, also known as (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid, is a chemical compound with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol . This compound is a derivative of 2-aminoadipic acid, where the carboxyl group is protected by a tert-butyl ester. It is primarily used in peptide synthesis due to its ability to protect reactive functional groups and form stable bonds. Applications in Peptide SynthesisH-Aad(otbu)-OH is used as a building block in peptide synthesis due to its unique properties. The tert-butyl ester protection allows for selective deprotection under mild conditions, which is essential for maintaining the integrity of the peptide chain during synthesis. Synthesis and HandlingThe synthesis of H-Aad(otbu)-OH typically involves the esterification of 2-aminoadipic acid with tert-butanol. This process requires careful control of reaction conditions to ensure high purity and yield. Storage and HandlingH-Aad(otbu)-OH should be stored in a refrigerator to maintain its stability. It is sensitive to moisture and should be handled under dry conditions to prevent hydrolysis of the tert-butyl ester group. Comparison with Similar CompoundsSimilar compounds, such as Fmoc-Aad(otbu)-OH, also play significant roles in peptide synthesis. Fmoc-Aad(otbu)-OH includes an additional fluorenylmethoxycarbonyl (Fmoc) protection group on the amino end, which provides additional protection during synthesis .
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CAS No. | 201354-26-9 | |||||||||
Product Name | H-Aad(otbu)-OH | |||||||||
Molecular Formula | C10H19NO4 | |||||||||
Molecular Weight | 217.26 g/mol | |||||||||
IUPAC Name | (2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |||||||||
Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1 | |||||||||
Standard InChIKey | WWSDFHPRIJAESZ-ZETCQYMHSA-N | |||||||||
Isomeric SMILES | CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N | |||||||||
SMILES | CC(C)(C)OC(=O)CCCC(C(=O)O)N | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)CCCC(C(=O)O)N | |||||||||
Synonyms | H-AAD(OTBU)-OH;201354-26-9;L-alpha-Aminoadipicaciddelta-tert-butylester;SCHEMBL12463782;CTK8F0135;ZINC2382564;RT-013502;TL8001659;Z5724;K-5891;Hexanedioicacid,2-amino-,6-(1,1-dimethylethyl)ester,(S)- | |||||||||
PubChem Compound | 24820238 | |||||||||
Last Modified | Aug 15 2023 |
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